molecular formula C13H8F2O2 B1588576 3',5'-Difluorobiphenyl-4-carboxylic acid CAS No. 350682-84-7

3',5'-Difluorobiphenyl-4-carboxylic acid

Cat. No. B1588576
M. Wt: 234.2 g/mol
InChI Key: VCEFNMHMLWBFNV-UHFFFAOYSA-N
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Description



  • 3’,5’-Difluorobiphenyl-4-carboxylic acid is a small organic molecule with the chemical formula C<sub>13</sub>H<sub>8</sub>F<sub>2</sub>O<sub>2</sub> .

  • It belongs to the class of organic compounds known as biphenyls and derivatives , which are organic compounds containing two benzene rings linked together by a C-C bond.

  • The compound has a molecular weight of 234.198 Da and a monoisotopic mass of 234.04923591 .





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific information on the synthesis of 3’,5’-Difluorobiphenyl-4-carboxylic acid in the available sources.





  • Molecular Structure Analysis



    • The molecular structure consists of a biphenyl core with two fluorine atoms attached at positions 3 and 5 on one of the phenyl rings.

    • The carboxylic acid group is located at position 4 on the other phenyl ring.





  • Chemical Reactions Analysis



    • Detailed information about chemical reactions involving this compound is not readily available.





  • Physical And Chemical Properties Analysis



    • Melting Point : Not available

    • Solubility : Not available

    • Appearance : Likely a white crystalline solid




  • Scientific Research Applications

    Synthesis and Biological Activities

    Research has explored the synthesis and potential biological activities of compounds related to 3',5'-Difluorobiphenyl-4-carboxylic acid. For instance, a study by Küçükgüzel et al. (2003) synthesized diflunisal hydrazide-hydrazone derivatives for antimycobacterial and antimicrobial activities, demonstrating potential applications in medicinal chemistry (Küçükgüzel et al., 2003).

    Electrochemical and Catalytic Applications

    Qi Qiu et al. (2020) discussed the use of a tetra-carboxylic acid-based metal-organic framework for electrocatalysis, highlighting potential applications in energy conversion and storage (Qi Qiu et al., 2020).

    Fluorescence and pH Sensing

    A benzothiazole-based aggregation-induced emission luminogen (AIEgen) incorporating carboxylic acid groups was studied by Li et al. (2018). This compound showed potential as a fluorescent chemosensor for detecting pH changes, useful in biological and environmental analyses (Li et al., 2018).

    Biotransformation and Environmental Impact

    Studies like those by Wang et al. (2012) and Tseng et al. (2014) have explored the biotransformation of polyfluorinated carboxylic acids in environmental contexts, highlighting their persistence and potential impacts (Wang et al., 2012), (Tseng et al., 2014).

    Crystal Structure and Material Properties

    Research on the crystal structures of compounds related to diflunisal, a derivative of 3',5'-Difluorobiphenyl-4-carboxylic acid, has been conducted to understand their molecular interactions and properties, as shown by Hansen et al. (2001) (Hansen et al., 2001).

    Chemical Synthesis and Methodology

    Papers like those by Tagat et al. (2002) and Kotljarov et al. (2009) delve into the chemical synthesis and methodologies involving fluorinated carboxylic acids, demonstrating their versatility in organic synthesis (Tagat et al., 2002), (Kotljarov et al., 2009)

    Safety And Hazards



    • Specific safety and hazard information for this compound is not provided in the available sources.




  • Future Directions



    • Further research is needed to explore the potential applications, pharmacological properties, and safety profile of this compound.




    Please note that the lack of information in some sections reflects the limited data available. For a more detailed analysis, additional research would be required. 🌟


    properties

    IUPAC Name

    4-(3,5-difluorophenyl)benzoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H8F2O2/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VCEFNMHMLWBFNV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H8F2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40415336
    Record name 3',5'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40415336
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    234.20 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3',5'-Difluorobiphenyl-4-carboxylic acid

    CAS RN

    350682-84-7
    Record name 3',5'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40415336
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 350682-84-7
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    4
    Citations
    SE Kolstoe, PP Mangione, V Bellotti… - Proceedings of the …, 2010 - National Acad Sciences
    Transthyretin (TTR) amyloidosis is a fatal disease for which new therapeutic approaches are urgently needed. We have designed two palindromic ligands, 2,2'-(4,4'-(heptane-1,7-diylbis(…
    Number of citations: 79 www.pnas.org
    SL Adamski-Werner, SK Palaninathan… - Journal of medicinal …, 2004 - ACS Publications
    Analogues of diflunisal, an FDA-approved nonsteroidal antiinflammatory drug (NSAID), were synthesized and evaluated as inhibitors of transthyretin (TTR) aggregation, including …
    Number of citations: 287 pubs.acs.org
    V Loconte, I Menozzi, A Ferrari, C Folli… - Journal of Structural …, 2019 - Elsevier
    The inherent amyloidogenic potential of wild type transthyretin (TTR) is enhanced by a large number of point mutations, which destabilize the TTR tetramer, thereby promoting its …
    Number of citations: 12 www.sciencedirect.com
    EY Cotrina, M Pinto, L Bosch, M Vilà… - Journal of Medicinal …, 2013 - ACS Publications
    The amyloidogenic protein transthyretin (TTR) is thought to aggregate into amyloid fibrils by tetramer dissociation which can be inhibited by a number of small molecule compounds. Our …
    Number of citations: 25 pubs.acs.org

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